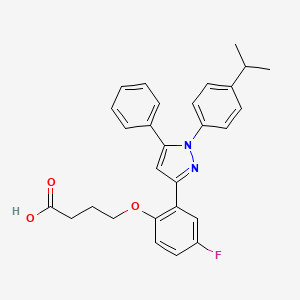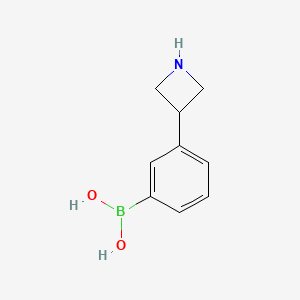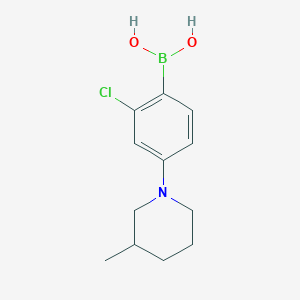
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H17BClNO2 This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Halide: The starting material, 2-chloro-4-nitrophenol, is reacted with 3-methylpiperidine to form 2-chloro-4-(3-methylpiperidin-1-yl)phenol.
Borylation: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-(3-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid derivative:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond.
Oxidation: The boronic acid group is oxidized to form phenols or other oxygen-containing derivatives, which can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chloro and piperidine substituents, making it less versatile in certain reactions.
2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid: Similar structure but with a different nitrogen-containing ring, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C12H17BClNO2 |
|---|---|
Peso molecular |
253.53 g/mol |
Nombre IUPAC |
[2-chloro-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BClNO2/c1-9-3-2-6-15(8-9)10-4-5-11(13(16)17)12(14)7-10/h4-5,7,9,16-17H,2-3,6,8H2,1H3 |
Clave InChI |
JQSUIEKLKLARQC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)

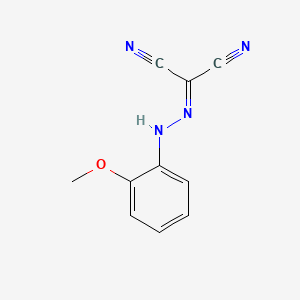
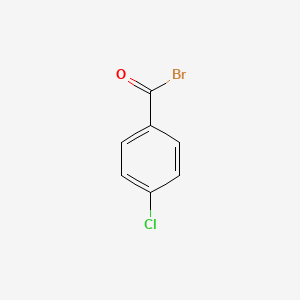
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
